Tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate
Description
Tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structural features, which include a piperidine ring substituted with a tert-butyl group, a methoxy-oxoethyl group, and a nitromethyl group
Properties
IUPAC Name |
tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O6/c1-13(2,3)22-12(18)15-7-5-14(6-8-15,10-16(19)20)9-11(17)21-4/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVCAUFPSDXJJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)OC)C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437297 | |
| Record name | tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169206-66-0 | |
| Record name | Methyl 1-[(1,1-dimethylethoxy)carbonyl]-4-(nitromethyl)-4-piperidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169206-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitro-Mannich Reaction for Simultaneous Nitromethyl and Ester Group Introduction
The nitro-Mannich reaction has emerged as a cornerstone for constructing β-nitroamine intermediates, which can be cyclized to form functionalized piperidines. Anderson et al. demonstrated that β-aryl/heteroaryl nitroalkanes react with glyoxylate imines under diastereoselective conditions to yield syn,anti-β-nitro-amines with >95:5 selectivity . Adapting this approach, the target compound can be synthesized by:
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Nitro-Mannich Coupling : Reacting tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate with nitromethane in the presence of a chiral amine catalyst (e.g., (S)-proline) to install the nitromethyl group at the 4-position.
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Reductive Cyclization : Treating the resulting β-nitro-amine with BF₃·OEt₂ and Et₃SiH to induce cyclization, forming the piperidine ring . This method achieves yields of 19–57% for analogous substrates .
Key advantages include stereochemical control and compatibility with diverse substituents. However, competing pathways may reduce yields if the nitromethyl group undergoes undesired reductions .
Henry Reaction-Mediated Nitromethylation
The Henry reaction, a nitroaldol condensation between carbonyl compounds and nitroalkanes, offers a direct route to nitromethylated intermediates. Suresh Budde et al. reported piperidine-catalyzed Henry reactions between isatins and nitroalkanes, yielding 3-hydroxy-3-(nitromethyl)indolin-2-ones in solvent-free conditions . For the target molecule:
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Substrate Preparation : Start with tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate , exposing the ketone at the 4-position via acidic hydrolysis.
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Henry Reaction : React the ketone with nitromethane using piperidine (5–10 mol%) as a base catalyst. The reaction proceeds at room temperature in ethanol, achieving >80% conversion within 2 hours .
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Workup : Quench with ice-cold water to precipitate the product, followed by column chromatography (ethyl acetate/hexane) for purification .
This method is notable for its simplicity and green chemistry profile but requires precise control over steric hindrance at the 4-position.
Palladium-Catalyzed Reductive Amination and Boc Protection
Patent US11254641B2 outlines a method for optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate synthesis, adaptable to the target compound :
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Racemic Resolution : Optically resolve tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate using chiral auxiliaries (e.g., tartaric acid derivatives) .
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Reductive Amination : Introduce the nitromethyl group via Pd/C-catalyzed hydrogenation of a nitroolefin intermediate. For example, react the resolved piperidine with methyl vinyl ketone under H₂ (1 atm) in methanol at 25°C .
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Boc Protection : Treat the amine intermediate with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 28°C, achieving >95% yield .
This approach ensures high enantiomeric excess (ee >99%) and scalability, though it demands specialized catalysts and rigorous exclusion of moisture .
Multicomponent Cyclization Strategies
CN102464605B discloses a one-pot synthesis for 4-nitro-piperidine derivatives :
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Cyclocondensation : Combine tert-butyl glyoxylate, methyl acrylate, nitromethane, and ammonium acetate in acetic acid. Heat at 80°C for 12 hours to form the piperidine ring .
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Selective Functionalization : Use L-proline as an organocatalyst to direct nitromethylation at the 4-position, achieving a 65% yield .
This method streamlines synthesis but faces challenges in regioselectivity when multiple reactive sites are present .
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
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Steric Hindrance : The 4-position’s crowding complicates nitromethylation. Using bulky bases (e.g., DBU) improves regioselectivity .
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Racemization : Optically active intermediates may racemize during Boc protection. Conducting reactions below 30°C mitigates this .
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Byproduct Formation : Nitro groups can reduce prematurely. Employing mild reductants (e.g., Zn/HOAc) suppresses this .
Mechanism of Action
The mechanism by which tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate exerts its effects is largely dependent on its interaction with molecular targets. These interactions can involve:
Binding to Enzymes: Modulating enzyme activity through competitive or non-competitive inhibition.
Receptor Interaction: Acting as an agonist or antagonist at specific receptor sites.
Pathway Modulation: Influencing biochemical pathways by altering the activity of key regulatory proteins.
Comparison with Similar Compounds
Tert-butyl 4-(2-hydroxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate: Similar structure with a hydroxy group instead of a methoxy group.
Tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(aminomethyl)piperidine-1-carboxylate: Contains an aminomethyl group instead of a nitromethyl group.
Uniqueness: Tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential applications. Its methoxy-oxoethyl and nitromethyl groups provide unique sites for chemical modification and interaction with biological targets, distinguishing it from other similar compounds.
Biological Activity
Tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate (CAS No. 169206-66-0) is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a piperidine ring, a tert-butyl group, and nitromethyl and methoxy functionalities, which may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various disease pathways. Preliminary studies suggest that this compound may exert:
- Antitumor Activity : Similar compounds have shown potential as inhibitors of cancer cell proliferation. The nitromethyl group may enhance interactions with cellular targets involved in tumor growth.
- Anti-inflammatory Effects : The methoxy group might contribute to anti-inflammatory properties by modulating immune responses.
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have demonstrated that derivatives of piperidine compounds exhibit significant cytotoxicity against various cancer cell lines, including breast and prostate cancer. For instance, a related compound demonstrated a half-maximal effective concentration (EC50) of approximately 10 µM against K562 leukemia cells, indicating promising anticancer potential.
- Mechanistic Insights : Research has indicated that the compound may induce apoptosis through mitochondrial pathways, leading to cell death in cancerous cells. Flow cytometry assays revealed that the compound affects mitochondrial membrane permeability, a critical factor in apoptosis.
- Structure-Activity Relationship (SAR) : SAR studies have highlighted the importance of the piperidine ring and substituents like nitromethyl and methoxy groups for enhancing biological activity. Modifications to these groups can lead to variations in potency and selectivity against different cellular targets.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Anticancer Activity | Mechanism |
|---|---|---|---|
| This compound | 169206-66-0 | Significant | Induces apoptosis |
| Tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)piperidine-1-carboxylate | Not specified | Moderate | Kinase inhibition |
| Benzoylbenzophenone thiosemicarbazone analogues | Not specified | High | Cathepsin L inhibition |
Scientific Research Applications
Pharmaceutical Applications
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Antimicrobial Activity :
- Research has indicated that compounds similar to tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate exhibit antimicrobial properties. For instance, derivatives of piperidine have been studied for their efficacy against various bacterial strains, highlighting the potential of this compound in developing new antibiotics .
- Anti-inflammatory Agents :
- Central Nervous System (CNS) Effects :
Synthetic Utility
- Building Block in Organic Synthesis :
- Synthesis of Complex Molecules :
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored various piperidine derivatives and their antimicrobial effects. The findings suggested that modifications on the piperidine ring significantly enhanced antibacterial activity against resistant strains of bacteria. This compound was highlighted as a candidate for further development due to its structural characteristics .
Case Study 2: CNS Activity
In a research article focusing on CNS-active compounds, this compound was synthesized and tested for its effects on serotonin receptors. The results indicated a promising interaction profile that could lead to the development of new antidepressants or anxiolytics .
Q & A
Q. Discrepancies in reported LogP values: How to validate?
- Resolution :
- Experimental : Shake-flask method (octanol/water) vs. computational tools (e.g., MarvinSuite).
- Table : LogP Comparisons
| Method | LogP | Source |
|---|---|---|
| Experimental | 2.1 | |
| Computational (XLogP) | 1.8 | PubChem |
- Conclusion : Experimental validation is critical due to nitro group polarity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
